2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)
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Overview
Description
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound with the molecular formula C10H12Br2O4. It is known for its unique structure, which includes two bromine atoms and a sulfanediyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2,5-dibromo-1,4-dihydroxybenzene with ethylene glycol in the presence of a sulfanediyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the bromine and sulfanediyl groups safely .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce less brominated phenols .
Scientific Research Applications
2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and sulfanediyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,2’-{Sulfanediylbis[(2,5-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with chlorine atoms instead of bromine.
2,2’-{Sulfanediylbis[(2,5-difluoro-4,1-phenylene)oxy]}di(ethan-1-ol): Similar structure but with fluorine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2’-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol) makes it unique compared to its chlorinated and fluorinated counterparts. Bromine atoms confer different reactivity and binding properties, making this compound particularly useful in specific research applications .
Properties
CAS No. |
62741-42-8 |
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Molecular Formula |
C16H14Br4O4S |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
2-[2,5-dibromo-4-[2,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfanylphenoxy]ethanol |
InChI |
InChI=1S/C16H14Br4O4S/c17-9-7-15(11(19)5-13(9)23-3-1-21)25-16-8-10(18)14(6-12(16)20)24-4-2-22/h5-8,21-22H,1-4H2 |
InChI Key |
DYMZMHPHMGCFFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC2=C(C=C(C(=C2)Br)OCCO)Br)Br)OCCO |
Origin of Product |
United States |
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